

Tizaterkib: A Technical Guide to its Antineoplastic Activity

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Compound of Interest

Compound Name: Tizaterkib

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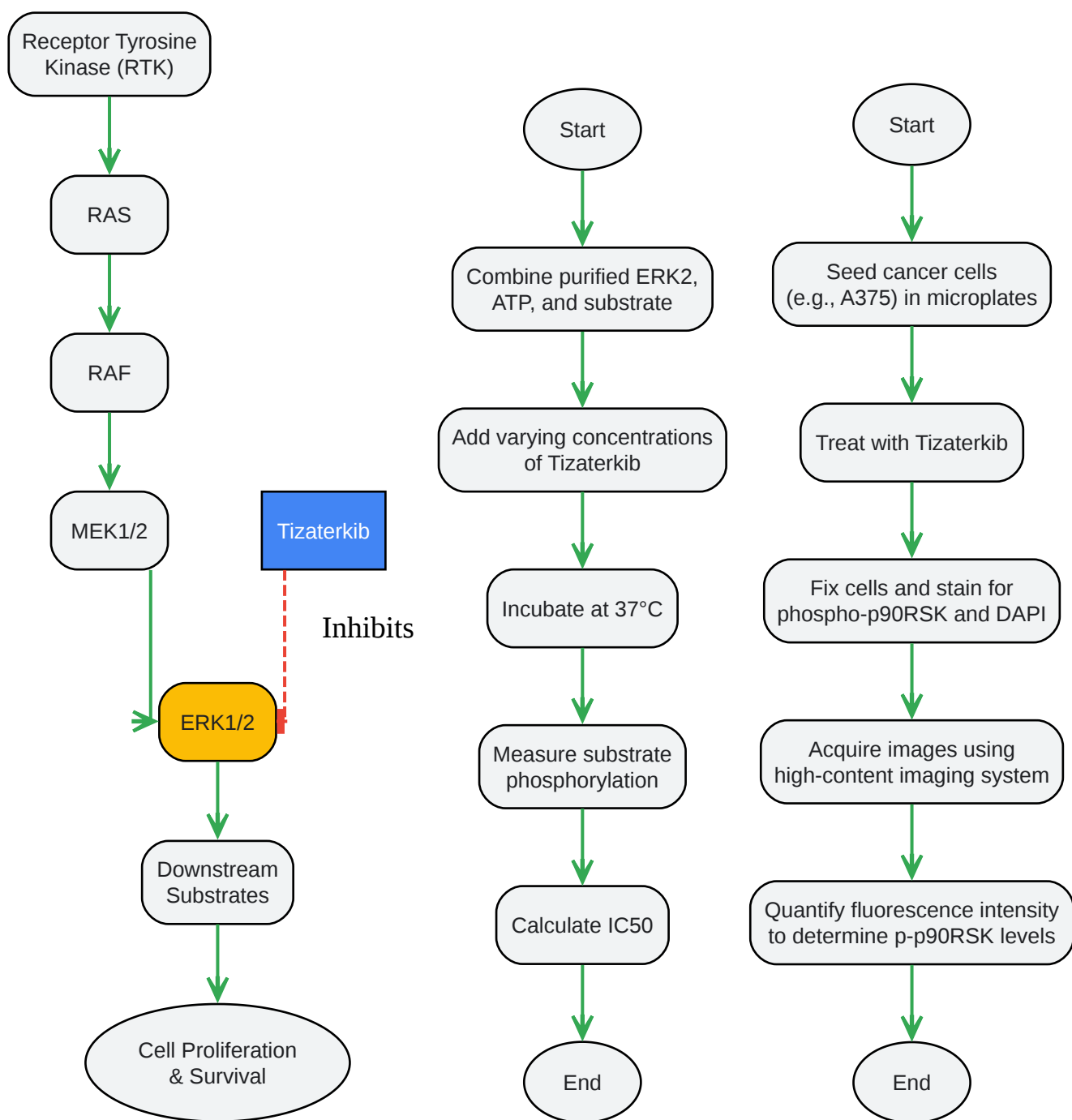
Abstract

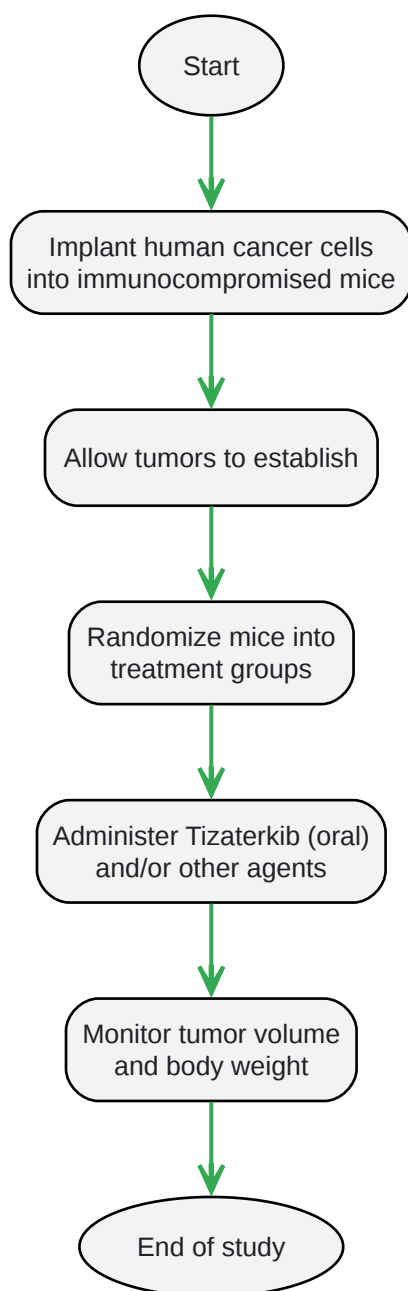
Tizaterkib (formerly AZD0364 and ATG-017) is an orally bioavailable, potent, and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2).^{[1][2]} As terminal kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, survival, and differentiation. The RAS/RAF/MEK/ERK pathway is frequently hyperactivated in a significant portion of human cancers due to mutations in upstream components like BRAF and RAS, making it a prime target for therapeutic intervention.^[1] This technical guide provides a comprehensive overview of the preclinical and clinical antineoplastic activity of **Tizaterkib**, detailing its mechanism of action, efficacy in various cancer models, and the methodologies of key experimental procedures.

Mechanism of Action

Tizaterkib is an ATP-competitive inhibitor that binds to the ATP-binding pocket of both ERK1 and ERK2.^[1] This binding prevents the phosphorylation of ERK1/2 substrates, thereby inhibiting the downstream signaling events of the MAPK pathway.^[1] The consequence is the suppression of ERK-dependent tumor cell proliferation and survival.^[1] Preclinical studies have demonstrated that **Tizaterkib** robustly inhibits the phosphorylation of ERK1/2 target substrates and MAPK pathway-dependent gene transcription in cancer models with BRAF and KRAS mutations.^[1]

Below is a diagram illustrating the mechanism of action of **Tizaterkib** within the MAPK signaling pathway.





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References

- 1. aacrjournals.org [aacrjournals.org]
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